Structural Analysis and Synthetic Utility of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one
Structural Analysis and Synthetic Utility of 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one
This guide is structured as a high-level technical whitepaper designed for organic chemists and process development scientists. It moves beyond basic data to explore synthetic logic, mechanistic pathways, and structural validation.[1]
Technical Whitepaper | CAS: 63490-84-6 [1]
Executive Summary
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one (CAS 63490-84-6) is a specialized heterocyclic building block characterized by a bifunctional electrophilic profile.[1] It features an electron-deficient 5-chlorothiophene core linked to a reactive
This molecule serves as a critical "linchpin" intermediate.[1] Its primary utility lies not merely in its existence as a ketone, but as a precursor for intramolecular cycloalkylation to form 4,5,6,7-tetrahydrobenzo[b]thiophenes—a scaffold prevalent in bio-active compounds targeting GPCRs and kinase inhibitors. Additionally, the ketone moiety is a prime substrate for asymmetric transfer hydrogenation (ATH) to generate chiral chloro-alcohols.[1]
Physicochemical Profile & Structural Identity[1][2]
The molecule combines a lipophilic thiophene ring with a polarizable alkyl chloride tail.[1] The 5-chloro substituent on the thiophene ring blocks the most reactive
Table 1: Key Chemical Properties
| Property | Value / Description |
| CAS Number | 63490-84-6 |
| IUPAC Name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one |
| Molecular Formula | |
| Molecular Weight | 223.12 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Reactive Moieties |
Synthetic Methodology: Friedel-Crafts Acylation
Causality & Logic: The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-chlorothiophene. 2-chlorothiophene is used instead of thiophene to prevent poly-acylation and to pre-install the halogen at the 5-position.[1] The reaction is regioselective for the 5-position (relative to sulfur) due to the directing effect of the sulfur atom and the steric/electronic blocking of the 2-position by chlorine.[1]
Protocol: Regioselective Acylation
Reagents: 2-Chlorothiophene (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Aluminum Chloride (
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous in dry DCM at 0°C.-
Why: DCM is chosen for its non-nucleophilic nature and ability to solubilize the acylium complex.[1]
-
-
Electrophile Formation: Add 4-chlorobutyryl chloride dropwise.[1][2] Stir for 15 min.
-
Substrate Addition: Add 2-chlorothiophene dropwise, maintaining internal temperature
.-
Control: Low temperature prevents polymerization of the thiophene ring.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Endpoint: Disappearance of 2-chlorothiophene (
).[1]
-
-
Quench & Workup: Pour mixture over crushed ice/HCl. Extract with DCM.[1][2] Wash with brine, dry over
.[1][4]-
Safety: The quench is highly exothermic; acid prevents emulsion formation by breaking aluminum chelates.[1]
-
Mechanistic Pathway & Downstream Utility
The following diagram illustrates the synthesis of the core molecule and its two primary divergent pathways: Cyclization (to the bicyclic scaffold) and Reduction (to the chiral alcohol).[1]
Figure 1: Synthetic pathway showing the formation of the target ketone and its divergence into bicyclic scaffolds (via Friedel-Crafts alkylation) or chiral synthons.[1][5][6][7][2][8]
Structural Characterization (Spectroscopic Fingerprint)
To validate the structure, researchers should look for specific diagnostic signals.[1] The electron-withdrawing effect of the carbonyl group significantly deshields the thiophene proton at position 3.[1]
Nuclear Magnetic Resonance (NMR)
NMR (500 MHz,-
7.55 ppm (d,
, 1H): Thiophene H-3.[1] This is the most downfield signal, deshielded by the adjacent carbonyl.[1] -
6.95 ppm (d,
, 1H): Thiophene H-4.[1] Ortho-coupling to H-3 is characteristic ( ).[1] -
3.65 ppm (t,
, 2H): .[1] Terminal methylene next to chlorine.[1][9] -
3.05 ppm (t,
, 2H): . Methylene alpha to the ketone.[1] -
2.20 ppm (quint,
, 2H): Central methylene ( ).[1]
-
Thiophene C-2 (ipso): ~142 ppm (attached to C=O).[1]
-
Thiophene C-5 (Cl-sub): ~138 ppm.[1]
-
Aliphatic Carbons: Three distinct peaks in the 26–45 ppm range.[1]
Mass Spectrometry (MS)[1]
-
Pattern: Look for the characteristic Chlorine isotope pattern (
).[1] -
M+ Peaks: Since there are two chlorine atoms, the molecular ion cluster will show a distinct 9:6:1 intensity ratio for
, , and at m/z 222, 224, and 226.
Handling & Safety Protocols
Warning: This compound combines the properties of a lachrymator (alkyl chloride) and a toxic thiophene derivative.[1]
-
Alkylating Potential: The terminal alkyl chloride is a potential alkylating agent (genotoxic).[1] All weighing must occur inside a fume hood.[1]
-
Skin Permeability: Thiophene derivatives can penetrate skin.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
-
Waste Disposal: Do not mix with general organic waste if acidic.[1] Quenched reaction mixtures contain aluminum salts which can clog lines; filter solids before disposal.[1]
References
-
Friedel-Crafts Acylation Methodology
-
Synthesis of Chlorothiophene Ketones
-
Cyclization to Tetrahydrobenzo[b]thiophenes
-
NMR Data Correlations (Analogous Structures)
Sources
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions [mdpi.com]
- 6. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. Chinese Factory Supply Reliable Quality Rivaroxaban intermediate 446292-08-6 Lowest Price | Huarong Pharm [huarongpharm.com]
- 8. 4-Chlorothiophenol(106-54-7) 1H NMR [m.chemicalbook.com]
- 9. ≥98% (HPLC), selective factor Xa (FXa) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
